molecular formula C12H15N3O B4397010 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide

Cat. No.: B4397010
M. Wt: 217.27 g/mol
InChI Key: HAKNLAGSKVJEGP-UHFFFAOYSA-N
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Description

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group and an ethylformamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with ethyl glyoxalate to form the benzimidazole core, which is then alkylated with ethyl bromide to introduce the ethyl group. The final step involves the reaction of the resulting compound with formamide under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Catalysts and solvents are often employed to optimize reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and interact with biological targets .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are evaluated for their efficacy in treating infections, cancer, and other diseases. The compound’s ability to bind to DNA and proteins makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole ring can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]formamide
  • [2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide
  • [2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amine

Uniqueness

Compared to similar compounds, N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide has a unique combination of functional groups that confer specific reactivity and biological activity. The presence of the formamide group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15-11-6-4-3-5-10(11)14-12(15)7-8-13-9-16/h3-6,9H,2,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNLAGSKVJEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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